Cas no 2198563-52-7 (N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide)

N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide structure
2198563-52-7 structure
Product Name:N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide
CAS No:2198563-52-7
MF:C11H16F2N2O3
MW:262.253149986267
CID:6402674
PubChem ID:154793271
Update Time:2025-07-01

N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide
    • 2198563-52-7
    • EN300-26577791
    • N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide
    • Inchi: 1S/C11H16F2N2O3/c1-3-9(16)14(2)6-10(17)15-4-5-18-8-11(12,13)7-15/h3H,1,4-8H2,2H3
    • InChI Key: XPDUNMNQPKCXCP-UHFFFAOYSA-N
    • SMILES: FC1(COCCN(C(CN(C(C=C)=O)C)=O)C1)F

Computed Properties

  • Exact Mass: 262.11289870g/mol
  • Monoisotopic Mass: 262.11289870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 49.8Ų

N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577791-0.05g
N-[2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide
2198563-52-7 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide

Comprehensive Overview of N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide (CAS No. 2198563-52-7)

The compound N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide (CAS No. 2198563-52-7) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a difluoro-oxazepane core and a prop-2-enamide moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with specific biological targets, offering avenues for drug discovery and development.

In recent years, the demand for fluorinated compounds like N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend in precision medicine and targeted therapy, where such molecules play a pivotal role. The compound's CAS No. 2198563-52-7 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Additionally, its oxazepane ring system is a hotspot for structure-activity relationship (SAR) studies, which are critical for optimizing drug efficacy.

From a synthetic chemistry perspective, the preparation of N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide involves sophisticated multi-step organic synthesis techniques. Key steps often include fluorination reactions and amide coupling, which require precise control to achieve high yields and purity. The compound's prop-2-enamide group also opens doors for click chemistry applications, a rapidly evolving field in bioconjugation and material science. These attributes make it a versatile building block for high-value intermediates in both pharmaceuticals and agrochemicals.

The pharmacological potential of CAS No. 2198563-52-7 is another area of intense exploration. Preliminary studies suggest its utility in modulating enzyme activity and receptor binding, particularly in central nervous system (CNS) disorders. This aligns with the broader industry focus on neurotherapeutics, where fluorinated heterocycles are increasingly leveraged for their improved blood-brain barrier penetration. Moreover, the compound's methylprop-2-enamide fragment is being investigated for its role in covalent inhibitor design, a strategy gaining traction in oncology and infectious disease research.

Environmental and regulatory considerations are also paramount when discussing N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide. As with all fluorinated compounds, its ecological impact and biodegradability are under scrutiny. Researchers are actively exploring green chemistry approaches to synthesize such molecules sustainably, addressing concerns about persistent organic pollutants (POPs). This reflects the broader shift toward sustainable drug development, a topic frequently searched in academic and industry forums.

In summary, N-2-(6,6-difluoro-1,4-oxazepan-4-yl)-2-oxoethyl-N-methylprop-2-enamide (CAS No. 2198563-52-7) represents a fascinating intersection of medicinal chemistry, synthetic methodology, and environmental science. Its multifunctional design and broad applicability make it a subject of ongoing research, with potential breakthroughs in drug discovery and agrochemical innovation. As the scientific community continues to unravel its properties, this compound is poised to remain a key player in advanced chemical research.

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